molecular formula C22H16ClN5O2S B11568656 4-chloro-N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzenesulfonamide

4-chloro-N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzenesulfonamide

Cat. No.: B11568656
M. Wt: 449.9 g/mol
InChI Key: NKBHHIPGOPXDDH-UHFFFAOYSA-N
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Description

4-CHLORO-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazolophthalazines. This compound is notable for its unique structure, which includes a triazole ring fused with a phthalazine moiety, and a sulfonamide group attached to a chlorinated benzene ring. These structural features contribute to its diverse chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Fusion with Phthalazine: The triazole ring is then fused with a phthalazine moiety under specific reaction conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative.

    Chlorination: The final step involves the chlorination of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-CHLORO-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The triazole and sulfonamide groups play crucial roles in these interactions, allowing the compound to form stable complexes with its targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole ring but differ in the fused heterocyclic system.

    1,2,4-Triazolo[4,3-a]quinoxalines: Similar triazole-containing compounds with different biological activities.

    Triazole-Pyrimidine Hybrids: Compounds that combine triazole and pyrimidine rings, exhibiting unique pharmacological properties.

Uniqueness

4-CHLORO-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H16ClN5O2S

Molecular Weight

449.9 g/mol

IUPAC Name

4-chloro-N-[3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C22H16ClN5O2S/c1-14-19-7-2-3-8-20(19)22-25-24-21(28(22)26-14)15-5-4-6-17(13-15)27-31(29,30)18-11-9-16(23)10-12-18/h2-13,27H,1H3

InChI Key

NKBHHIPGOPXDDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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